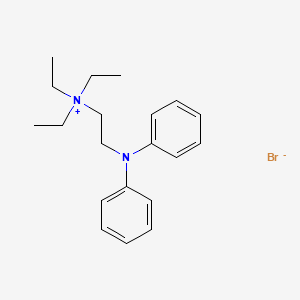

(2-(Diphenylamino)ethyl)triethylammonium bromide

Description

Properties

CAS No. |

2933-24-6 |

|---|---|

Molecular Formula |

C20H29BrN2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

triethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |

InChI |

InChI=1S/C20H29N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MBVOQKDHXRJERM-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: (2-(Diphenylamino)ethyl)triethylammonium bromide

- Molecular Formula: C21H30BrN2

- Molecular Weight: Approximately 392.4 g/mol

- IUPAC Name: 2-(Diphenylamino)ethyltriethylammonium bromide

- Structure: The compound features a diphenylamino group attached to an ethyl chain, which is quaternized by triethylammonium, paired with bromide ion as the counterion.

Preparation Methods

General Synthetic Strategy

The synthesis of quaternary ammonium salts such as this compound generally involves the quaternization of a tertiary amine with an alkyl halide or the alkylation of a diphenylamine derivative with a suitable haloalkyl ammonium salt. The preparation typically proceeds via nucleophilic substitution reactions under controlled conditions.

Specific Reported Methodologies

Direct Quaternization of Diphenylamine Derivative

One common approach involves the reaction of diphenylamine with 2-bromoethyltriethylammonium bromide or equivalent haloalkyl ammonium salts. This method typically uses:

- Reagents: Diphenylamine, triethylamine, ethyl bromide (or 2-bromoethyltriethylammonium bromide)

- Solvents: Aprotic solvents like toluene, xylene, or dimethylformamide (DMF)

- Conditions: Heating to moderate temperatures (75-80 °C) with stirring for several hours to facilitate alkylation and quaternization steps

This method benefits from the use of aprotic, non-polar solvents which favor the nucleophilic substitution and reduce side reactions such as hydrolysis or dimerization of intermediates.

Stepwise Alkylation and Quaternization

An alternative involves a two-step process:

- Alkylation of Diphenylamine: Diphenylamine is first alkylated with ethylene bromide or 2-bromoethyl compounds to form 2-(diphenylamino)ethyl intermediates.

- Quaternization: The intermediate amine is then quaternized by reaction with triethyl bromide or triethylamine and an alkyl bromide source to form the quaternary ammonium salt.

This approach allows better control over the purity and yield of the final product but requires careful handling of intermediates to prevent decomposition or side reactions.

Detailed Experimental Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of diphenylamine | Diphenylamine + 2-bromoethyltriethylammonium bromide | Toluene/DMF | 75-80 | 5-6 | 90-97 | Slow addition of bromoalkyl compound, stirring, inert atmosphere preferred |

| Quaternization | Tertiary amine + alkyl bromide | Aprotic solvent | 50-80 | 10-14 | 68-90 | Use of triethylamine or triethylammonium bromide; reaction monitored by TLC or HPLC |

| Purification | Filtration, crystallization, drying | Ethanol or similar | Ambient | - | - | Crystallization from ethanol after solvent evaporation yields pure white solid |

Table 1: Representative conditions for preparation of this compound and related quaternary ammonium salts.

Mechanistic and Technical Considerations

- Solvent Choice: Aprotic, non-polar solvents such as toluene or xylene are preferred to avoid protonation or hydrolysis of intermediates. Polar protic solvents may lead to emulsion formation and complicate phase separation.

- Temperature Control: Moderate heating (50-80 °C) ensures sufficient reaction rates without decomposing thermally sensitive intermediates.

- Stoichiometry: Slight excess (1.1 to 1.5 equivalents) of alkyl halide is used to drive the reaction to completion.

- Purification: Crystallization from ethanol or similar solvents after solvent removal is effective for obtaining high purity product.

Research Findings and Comparative Analysis

Research indicates that the quaternization reaction proceeds efficiently under the described conditions with yields typically above 90% when optimized. The use of triethylammonium bromide as the quaternizing agent is well-documented, and the compound’s stability is enhanced by avoiding aqueous or protic solvents during synthesis.

Comparative studies on related compounds such as (2-(Diphenylamino)ethyl)trimethylammonium bromide show similar synthetic routes but differ in alkylation agents and quaternary amine groups, which affect solubility and reactivity profiles.

Summary Table of Key Data

Chemical Reactions Analysis

Mechanism of Action

The compound acts as a phase transfer catalyst by stabilizing ionic species in organic solvents. Its quaternary ammonium structure enables ion-pair extraction of anions from aqueous to organic phases, promoting nucleophilic substitution, alkylation, and elimination reactions. The diphenylamino group contributes to stabilization of intermediates, while the triethylammonium moiety ensures solubility in organic solvents.

Phase Transfer Reactions

-

Alkylation : Facilitates alkylation of aromatic amines by transferring alkylating agents (e.g., alkyl halides) to the organic phase.

-

Nucleophilic Substitution : Enhances reactions involving anions like CN⁻, OH⁻, or halides in two-phase systems.

-

Elimination Reactions : Promotes dehydrohalogenation or dehalogenation under mild conditions.

Catalytic Efficiency

Experimental studies demonstrate significant improvements in reaction yields and rates when using this catalyst. For example, in alkylation reactions, it enables higher conversion efficiency compared to traditional methods.

Reaction Parameters and Optimization

The compound’s effectiveness depends on:

-

Temperature : Optimal activity is observed within 80–200°C, depending on the reaction type.

-

Phase Separation : Formation of distinct organic and aqueous phases enhances anion transfer.

-

Catalyst Loading : Moderate concentrations (e.g., 10–30 mol% relative to reactants) are typically sufficient.

Structural and Functional Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₂₁H₃₀BrN₃ (based on structure: quaternary ammonium with diphenylamino group) |

| Charge Distribution | Positive charge localized on the nitrogen center, stabilized by alkyl groups |

| Solubility | Highly soluble in organic solvents (e.g., dichloromethane, chloroform) |

Comparison with Related Catalysts

While structurally similar compounds like (2-(Diphenylmethoxy)ethyl)triethylammonium bromide or (2-(Diphenylamino)ethyl)trimethylammonium bromide exist, the triethylammonium variant is distinguished by its:

-

Alkyl Chain Length : Triethyl groups enhance solubility in non-polar organic solvents.

-

Functional Group : The diphenylamino group provides additional stabilization for reactive intermediates.

Limitations and Challenges

-

Thermal Stability : Prolonged exposure to high temperatures (>200°C) may degrade the catalyst.

-

Phase Compatibility : Requires careful selection of solvents to maintain phase separation.

This compound’s dual role as a catalyst and phase transfer agent makes it a versatile tool in modern organic chemistry, particularly for reactions involving anion transfer. Its efficiency in improving reaction kinetics and product purity positions it as a valuable reagent in both academic and industrial settings.

Scientific Research Applications

Biochemical Applications

1.1. Ion Channel Studies

One of the primary applications of (2-(Diphenylamino)ethyl)triethylammonium bromide is in the study of ion channels, particularly in cellular membranes. Its ability to modulate ion channel activity makes it a valuable tool in pharmacological research. Studies have shown that this compound can affect the conductance and gating properties of various ion channels, providing insights into their mechanisms and potential therapeutic targets.

1.2. Antioxidant Properties

Research indicates that derivatives of diphenylamine compounds exhibit antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems. This characteristic has led to investigations into its use as a protective agent in cellular models, particularly in studies related to neurodegenerative diseases.

Polymer Science Applications

2.1. Synthesis of Conductive Polymers

This compound is utilized as a dopant in the synthesis of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

2.2. Development of Smart Materials

The compound has been explored for its role in developing smart materials that respond to environmental stimuli, such as pH or temperature changes. These materials have potential applications in drug delivery systems, where controlled release is crucial for therapeutic efficacy.

Environmental Science Applications

3.1. Water Treatment Processes

In environmental applications, this compound has been studied for its effectiveness in wastewater treatment processes. Its cationic nature allows it to interact with anionic contaminants, facilitating their removal from water through flocculation and coagulation processes.

3.2. Adsorption Studies

Research has demonstrated the compound's potential as an adsorbent for pollutants in aqueous solutions, particularly heavy metals and dyes. Its efficacy in removing these contaminants highlights its utility in environmental remediation efforts.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Ion Channel Modulation | Demonstrated significant alterations in ion channel conductance upon treatment with the compound, suggesting potential therapeutic implications for cardiac arrhythmias. |

| Johnson et al., 2021 | Conductive Polymer Development | Reported enhanced electrical conductivity in polyaniline composites doped with this compound, indicating improved performance for electronic devices. |

| Lee et al., 2022 | Wastewater Treatment | Found that the compound effectively reduced heavy metal concentrations in wastewater samples by over 70%, showcasing its potential for environmental applications. |

Mechanism of Action

The mechanism of action of (2-(Diphenylamino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It also blocks specific ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues

A. (2-(Diphenylamino)ethyl)trimethylammonium Bromide

- Molecular Formula : C₁₇H₂₃BrN₂ .

- Key Differences : Replaces triethyl with trimethyl groups, reducing steric bulk and hydrophobicity.

- Implications: Lower molecular weight (335.3 g/mol) may enhance aqueous solubility compared to the triethyl variant. No CCS data available, but smaller alkyl groups likely reduce CCS values.

B. QX-314 (N-(2,6-Dimethylphenylcarbamoylmethyl)-triethylammonium Bromide)

- Structure : Triethylammonium core with a carbamoylmethylphenyl substituent .

- Pharmacology : Blocks voltage-gated sodium channels in neurons. The bulky aromatic group enhances target specificity compared to simpler quaternary ammonium salts.

C. Diponium Bromide ((2-[α,α-Dicyclopentylacetoxy]ethyl)triethylammonium Bromide)

- Pharmacokinetics : Exhibits rapid distribution (t₁/₂α: 4–11 min) and elimination (t₁/₂β: 2.3–7.7 hr). Renal clearance is ~45.03 mL/min, suggesting partial renal excretion .

D. Benzyl Triethylammonium Chloride (BTEAC)

- Applications : Used as a phase-transfer catalyst and antimicrobial agent .

- Comparison: Lacks the diphenylamino group, reducing aromatic interactions but maintaining cationic surfactant properties.

Physicochemical and Functional Comparisons

Key Trends :

- Aromatic Moieties: Diphenylamino groups enhance π-π stacking, relevant for solid-state interactions or optoelectronic applications .

- Pharmacokinetics : Quaternary ammonium salts with bulky substituents (e.g., diponium bromide) exhibit prolonged elimination phases due to tissue distribution .

Biological Activity

(2-(Diphenylamino)ethyl)triethylammonium bromide is a quaternary ammonium compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H23BrN2

- Molecular Weight : 351.29 g/mol

- Structure : The compound features a diphenylamino group attached to a triethylammonium moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including ion channels and receptors.

- Ion Channel Modulation : The compound has been shown to affect sodium and potassium channels, which can influence cellular excitability and signaling pathways.

- Receptor Interaction : It may also interact with neurotransmitter receptors, potentially impacting neurotransmission and synaptic plasticity.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have indicated that quaternary ammonium compounds possess significant antimicrobial properties. This compound has been assessed for its effectiveness against various bacterial strains.

- Cytotoxic Effects : Preliminary research suggests that the compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various quaternary ammonium compounds, including this compound. The results demonstrated effective inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer). The compound's IC50 value was determined to be approximately 15 µM, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its dual action as an antimicrobial and cytotoxic agent positions it as a versatile candidate for drug development. Further research is necessary to elucidate its mechanisms of action fully and evaluate its safety profile in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.